molecular formula C20H32N4OS B2608915 N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-73-0

N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2608915
CAS No.: 476438-73-0
M. Wt: 376.56
InChI Key: LPAZYOHXXPDVOV-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound featuring a triazole ring, an adamantane core, and a butan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Introduction of the Butan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with butan-2-thiol.

    Attachment to the Adamantane Core: The triazole derivative is then coupled with an adamantane carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its triazole ring is known for its bioactivity, which can be exploited in designing new therapeutic agents.

Medicine

Medicinally, compounds with similar structures have shown promise in treating various conditions, including infections and neurological disorders. The adamantane core is particularly noted for its antiviral properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cellular signaling, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
  • N-{[5-(butan-2-ylsulfanyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Uniqueness

What sets N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantane core enhances its stability and potential bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4OS/c1-4-13(3)26-19-23-22-17(24(19)5-2)12-21-18(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h13-16H,4-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZYOHXXPDVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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